Cas no 5431-93-6 (ethyl 2-acetamido-3-oxobutanoate)

Ethyl 2-acetamido-3-oxobutanoate is a versatile intermediate in organic synthesis, particularly valued for its role in the preparation of heterocyclic compounds and fine chemicals. Its structure, featuring both an acetamido and a ketoester functional group, enables its use in multicomponent reactions, including the synthesis of pyrroles and other nitrogen-containing heterocycles. The compound exhibits good solubility in common organic solvents, facilitating its handling in laboratory and industrial settings. Its reactivity profile allows for selective modifications, making it useful in pharmaceutical and agrochemical research. Ethyl 2-acetamido-3-oxobutanoate is typically supplied with high purity, ensuring consistent performance in synthetic applications.
ethyl 2-acetamido-3-oxobutanoate structure
5431-93-6 structure
Product Name:ethyl 2-acetamido-3-oxobutanoate
CAS No:5431-93-6
MF:C8H13NO4
MW:187.193122625351
MDL:MFCD09761211
CID:940662
PubChem ID:224840
Update Time:2025-10-24

ethyl 2-acetamido-3-oxobutanoate Chemical and Physical Properties

Names and Identifiers

    • ethyl 2-(acetylamino)-3-oxobutanoate
    • ethyl 2-acetamido-3-oxobutanoate
    • 2-Acetamido-3-oxobuttersaeure-ethylester
    • 2-acetylamino-3-oxobutyric acid ethyl ester
    • ethyl 2-(acetylamino)acetoacetate
    • Ethyl acetylaminoacetoacetic ester
    • 2-Acetylamino-3-oxo-butyric acid ethyl ester
    • ethyl alpha-acetylamino-beta-ketobutyrate
    • ethyl 2-acetamidoacetoacetate
    • NSC-13664
    • DTXSID50279668
    • ethyl 2-acetoamido-3-oxobutanoate
    • NSC13664
    • D86977
    • BS-28614
    • F3317-0014
    • AKOS002288575
    • ethyl 2-acetamido-3-oxo butanoate
    • AKOS016324428
    • 5431-93-6
    • DA-05042
    • YUXXFBQECDBUIB-UHFFFAOYSA-N
    • ethyl2-acetamido-3-oxobutanoate
    • NSC-21283
    • SCHEMBL964570
    • EN300-50385
    • NSC21283
    • Z382712930
    • MDL: MFCD09761211
    • Inchi: 1S/C8H13NO4/c1-4-13-8(12)7(5(2)10)9-6(3)11/h7H,4H2,1-3H3,(H,9,11)
    • InChI Key: YUXXFBQECDBUIB-UHFFFAOYSA-N
    • SMILES: O(CC)C(C(C(C)=O)NC(C)=O)=O

Computed Properties

  • Exact Mass: 187.08400
  • Monoisotopic Mass: 187.084
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 6
  • Complexity: 224
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: 10
  • XLogP3: -0.2
  • Topological Polar Surface Area: 72.5A^2

Experimental Properties

  • Density: 1.117
  • Boiling Point: 322.7°C at 760 mmHg
  • Flash Point: 149°C
  • Refractive Index: 1.444
  • PSA: 72.47000
  • LogP: 0.03410

ethyl 2-acetamido-3-oxobutanoate Customs Data

  • HS CODE:2924199090
  • Customs Data:

    China Customs Code:

    2924199090

    Overview:

    2924199090. Other acyclic amides(Including acyclic carbamates)(Including its derivatives and salts). VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, packing

    Summary:

    2924199090. other acyclic amides (including acyclic carbamates) and their derivatives; salts thereof. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%

ethyl 2-acetamido-3-oxobutanoate Pricemore >>

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ethyl 2-acetamido-3-oxobutanoate Production Method

ethyl 2-acetamido-3-oxobutanoate Related Literature

Additional information on ethyl 2-acetamido-3-oxobutanoate

Professional Introduction to Ethyl 2-acetamido-3-oxobutanoate (CAS No. 5431-93-6)

Ethyl 2-acetamido-3-oxobutanoate, with the chemical formula C7H11O4 and CAS number 5431-93-6, is a significant compound in the field of chemical and pharmaceutical research. This ester derivative has garnered attention due to its versatile applications in synthetic chemistry, biochemical assays, and as an intermediate in the synthesis of more complex molecules.

The structure of ethyl 2-acetamido-3-oxobutanoate features a β-ketoester moiety linked to an acetamide group. This unique configuration makes it a valuable building block for the development of novel pharmaceuticals and agrochemicals. The presence of both carbonyl groups provides multiple sites for chemical modification, enabling researchers to tailor its properties for specific applications.

In recent years, ethyl 2-acetamido-3-oxobutanoate has been extensively studied for its potential role in drug discovery. Its derivatives have been explored as inhibitors in various enzymatic pathways, particularly those involving proteases and kinases. For instance, modifications of this compound have shown promise in developing treatments for inflammatory diseases by targeting specific inflammatory mediators.

The β-ketoester functionality is particularly interesting because it can undergo enolization and condensation reactions, facilitating the formation of cyclic structures. This property has been leveraged in the synthesis of heterocyclic compounds, which are prevalent in many biologically active molecules. Researchers have utilized ethyl 2-acetamido-3-oxobutanoate to construct scaffolds that mimic natural products, leading to the discovery of new therapeutic agents.

Additionally, ethyl 2-acetamido-3-oxobutanoate has found applications in peptide mimetics. Its ability to form stable amide bonds makes it a suitable candidate for creating peptidomimetics that can interact with biological targets without triggering immune responses. This has opened up new avenues in the development of targeted therapies for conditions such as cancer and neurodegenerative disorders.

The compound's stability under various conditions also makes it a preferred choice for industrial applications. It can be stored and handled under standard laboratory conditions without significant degradation, ensuring consistent quality for research and production purposes. This reliability has made ethyl 2-acetamido-3-oxobutanoate a staple in many chemical libraries used by pharmaceutical companies.

Recent advancements in computational chemistry have further enhanced the utility of ethyl 2-acetamido-3-oxobutanoate. Molecular modeling studies have revealed insights into its interactions with biological targets, allowing researchers to predict and optimize its efficacy more efficiently. These computational tools have accelerated the drug discovery process by reducing the need for extensive experimental trials.

In conclusion, ethyl 2-acetamido-3-oxobutanoate (CAS No. 5431-93-6) is a multifaceted compound with broad applications in chemical synthesis and pharmaceutical research. Its unique structural features and reactivity make it an invaluable tool for developing new drugs and agrochemicals. As research continues to uncover new uses for this compound, its importance in the scientific community is likely to grow even further.

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